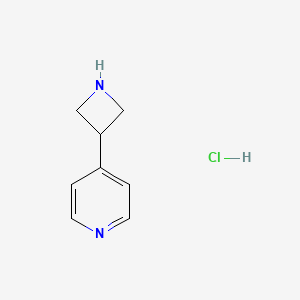

4-(Azetidin-3-yl)pyridine hydrochloride

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of paramount importance in medicinal chemistry, forming the backbone of a vast number of pharmaceuticals. mdpi.commsesupplies.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain nitrogen heterocycles. msesupplies.com More than 85% of all biologically active compounds are estimated to be heterocycles, with nitrogen-containing heterocycles being the most frequent. rsc.org

The prevalence of these structures in nature and medicine is attributed to their ability to engage in various biological interactions. nih.gov The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like proteins and nucleic acids. mdpi.comnih.gov This ability to form stable complexes often correlates with the therapeutic effect of a compound. mdpi.com Furthermore, the diverse geometries and electronic distributions of different heterocyclic rings allow for the fine-tuning of a molecule's properties, including its solubility, metabolic stability, and cell permeability. nih.gov

Many essential biological molecules, such as the nucleic acid bases (adenine, guanine, cytosine, thymine, and uracil), vitamins (like niacin and riboflavin), and alkaloids (such as morphine and nicotine), are built upon nitrogen-containing heterocyclic frameworks. mdpi.comnih.gov This natural precedent has inspired chemists to utilize these scaffolds in the design of new therapeutic agents for a wide range of diseases, including cancer, infections, and neurological disorders. mdpi.comnih.gov

Historical Context of Azetidine (B1206935) and Pyridine (B92270) Motifs in Molecular Design

Both azetidine and pyridine have their own rich histories in the annals of chemistry and drug discovery.

Pyridine , a six-membered aromatic heterocycle, was first isolated in 1846 by the Scottish chemist Thomas Anderson. nih.gov Its structure was later elucidated, and the first synthesis was reported in 1876. nih.gov Pyridine and its derivatives have since become ubiquitous in medicinal chemistry. nih.gov They are key components in numerous marketed drugs with diverse applications, including antituberculars, anticancer agents, and cardiovascular drugs. nih.gov The pyridine ring is valued for its ability to improve the water solubility and metabolic stability of drug candidates. nih.govnih.gov

Azetidine , a four-membered saturated nitrogen-containing heterocycle, has a more recent but equally impactful history. rsc.org For a long time, the synthesis and manipulation of such strained ring systems were considered challenging. However, recent decades have seen remarkable progress in the chemistry of azetidines. rsc.org Their unique, rigid, three-dimensional structure makes them attractive building blocks for introducing conformational constraints into molecules, a strategy often employed to enhance binding affinity and selectivity for a biological target. The incorporation of an azetidine moiety can also influence a compound's physicochemical properties, such as its lipophilicity and metabolic profile. researchgate.netwikipedia.org

The deliberate combination of these two motifs in molecular design is a more contemporary strategy, driven by the desire to merge the favorable attributes of both.

Rationale for Investigating Azetidine-Pyridine Conjugates

The investigation into azetidine-pyridine hybrid scaffolds, such as in the case of 4-(Azetidin-3-yl)pyridine (B1341792) hydrochloride, is underpinned by a strong scientific rationale. By covalently linking these two distinct heterocyclic systems, chemists aim to create novel chemical matter with enhanced or entirely new properties.

The azetidine ring, on the other hand, introduces a three-dimensional structural element. This can be crucial for orienting other functional groups in a precise manner to optimize interactions with a binding site. The strained nature of the four-membered ring can also influence the reactivity and conformation of the entire molecule. rsc.org

The combination of these two scaffolds can therefore lead to molecules with:

Improved biological activity: By presenting key pharmacophoric features in a well-defined spatial arrangement.

Enhanced selectivity: The rigid nature of the azetidine can help in designing molecules that fit specifically into the binding site of one target over others.

Favorable physicochemical properties: The pyridine can enhance water solubility, while the azetidine can modulate lipophilicity and metabolic stability.

The synthesis and study of azetidine-pyridine conjugates, therefore, represent a promising avenue for the discovery of new chemical probes and potential therapeutic agents. The specific compound, 4-(Azetidin-3-yl)pyridine hydrochloride, serves as a valuable example of this molecular design strategy.

An Article Focusing Solely on the Chemical Compound “this compound”

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

4-(azetidin-3-yl)pyridine;hydrochloride |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-4-2-7(1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |

InChI Key |

XFIYNVJPIWNWCR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=NC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

The synthesis of 4-(Azetidin-3-yl)pyridine (B1341792) hydrochloride necessitates the strategic construction of two key heterocyclic rings: the strained four-membered azetidine (B1206935) ring and the aromatic pyridine (B92270) ring. This section details the established and modern methodologies employed for the synthesis and functionalization of these crucial structural motifs.

Medicinal Chemistry and Pharmacological Applications

Role of Azetidine (B1206935) Scaffolds in Modulating Biological Activity

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. nih.govresearchgate.net Though historically less explored than other nitrogenous heterocycles due to synthetic challenges, recent advancements have highlighted its significance. nih.gov The value of the azetidine moiety lies in its unique combination of molecular rigidity and satisfactory chemical stability. nih.govenamine.net This ring-strain energy provides a structurally constrained framework which is a desirable characteristic in drug design. researchgate.net

Compounds containing the azetidine moiety have demonstrated a wide and diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antiviral properties. nih.gov It is also a useful component for developing treatments for central nervous system (CNS) disorders. nih.gov The application of the azetidine ring has expanded beyond the well-known β-lactam antibiotics to become a key pharmacological tool in high-throughput screening and structure-activity relationship (SAR) studies. lifechemicals.com For instance, combining an azetidine ring with a quinolone nucleus has produced compounds with significant antibacterial activity. lifechemicals.com

Role of Pyridine (B92270) Scaffolds as Privileged Structures in Drug Discovery

The pyridine ring is a six-membered heteroaromatic ring that is considered a "privileged structure" in drug discovery. nih.govnih.govmdpi.com This term describes molecular frameworks that can provide useful ligands for more than one biological target. researchgate.net The pyridine scaffold is a fundamental component in over 7000 existing drug molecules and is found in numerous natural products, including vitamins and alkaloids. nih.govrsc.org Its prevalence is underscored by the fact that nearly one-fifth of drugs approved in recent years contain a pyridine or related piperidine (B6355638) structure. chemenu.com

The utility of the pyridine scaffold stems from several key properties. As an isostere of benzene, it possesses aromaticity, but the presence of the nitrogen atom introduces unique characteristics. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for interactions with biological receptors. nih.gov This feature, combined with the ring's polarity, often improves a molecule's water solubility and other pharmacokinetic properties. nih.gov

Furthermore, the pyridine ring is readily functionalized, allowing medicinal chemists to systematically modify its structure to optimize biological activity. nih.gov It is more susceptible to nucleophilic substitution than benzene, particularly at the 2- and 4-positions, while still allowing for electrophilic substitution at the 3-position. nih.gov This chemical versatility enables the creation of diverse compound libraries for screening against various diseases, including cancer, bacterial infections, and inflammatory conditions. nih.govnih.govnih.gov

Rational Design Principles for Azetidine-Pyridine Hybrid Systems in Chemical Biology

The rational design of hybrid molecules that incorporate both azetidine and pyridine scaffolds is a strategic approach in modern medicinal chemistry to develop novel therapeutic agents. nih.govmdpi.comnih.gov This strategy aims to combine the advantageous properties of each individual scaffold to create a new chemical entity with enhanced potency, selectivity, or improved pharmacokinetic profiles. The azetidine ring offers a rigid, three-dimensional element that can precisely orient substituents in space, which is critical for optimizing interactions with a specific biological target. enamine.netnih.gov Meanwhile, the pyridine ring serves as a versatile aromatic platform, contributing to binding through various interactions and allowing for fine-tuning of electronic and solubility properties. nih.govnih.gov

Investigations into Receptor Binding and Modulatory Activity

Histamine (B1213489) Receptor Agonism and Antagonism Studies

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it modulates the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov This makes it an important target for neurological and psychiatric disorders. nih.gov While most H3R agonists have historically been based on an imidazole (B134444) ring, research has identified non-imidazole structures with agonist activity. nih.gov

A screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist. nih.gov This discovery prompted the synthesis and evaluation of a series of analogues to explore their structure-activity relationships. nih.gov The research demonstrated that modifying the alkyl substitution pattern on the basic amine of the azetidine ring and the substituent at position 6 of the pyrimidine (B1678525) ring could yield full agonists with nanomolar potency. nih.gov The key compound, VUF16839, which features an n-propyl group on the azetidine amine and a hydrogen at the pyrimidine's R1 position, displayed high affinity and potency. nih.gov Its proposed binding mode indicates that it forms key interactions within the receptor that are similar to those of histamine itself. nih.gov

| Compound | Structure (R1, R2) | Affinity (pKi) | Potency (pEC50) | Efficacy (%) | Reference |

|---|---|---|---|---|---|

| 11b | Isopropyl, H | 6.6 | 6.6 | 70 | nih.gov |

| 14a | H, H | 7.7 | 7.9 | 100 | nih.gov |

| 14d (VUF16839) | H, n-Propyl | 8.5 | 9.5 | 100 | nih.gov |

Muscarinic Acetylcholine Receptor Activation Studies

Muscarinic acetylcholine receptors (mAChRs) are GPCRs that are widely distributed throughout the central and peripheral nervous systems and regulate numerous physiological functions. mdpi.com There are five subtypes (M1-M5), and targeting them selectively is a major goal for treating various disorders, including Alzheimer's disease and schizophrenia. mdpi.commdpi.com Nicotinic acetylcholine receptors (nAChRs) are another class of receptors for acetylcholine. nih.gov

Compounds containing an azetidine-pyridine core have been investigated as ligands for acetylcholine receptors. Specifically, analogues of Sazetidine-A, a compound known to interact with nAChRs, have been synthesized and evaluated. nih.gov These studies involve modifying the side chain attached to the pyridine ring to explore how these changes affect binding affinity and selectivity for different nAChR subtypes, particularly the α4β2 subtype, which is implicated in the cognitive effects of nicotine. nih.gov Research showed that replacing the ethynyl (B1212043) group of Sazetidine-A with a triazole ring resulted in compound 11, which maintained high binding affinity for the α4β2 subtype and showed improved selectivity over the α3β4 subtype. nih.gov

| Compound | Modification | α4β2 (Ki, nM) | α3β4 (Ki, nM) | α7 (Ki, nM) | Reference |

|---|---|---|---|---|---|

| Sazetidine-A | Ethynyl side chain | 0.3 | 102 | >10000 | nih.gov |

| 11 | Triazole side chain | 1.3 | >10000 | >10000 | nih.gov |

| 15 | Azide side chain | 0.8 | 1080 | >10000 | nih.gov |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Research

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov By inhibiting MAGL, the levels of 2-AG increase, enhancing the activation of the endocannabinoid system. This makes MAGL a promising therapeutic target for neurological diseases, inflammation, and pain. nih.govnih.gov

The development of MAGL inhibitors has explored various chemical scaffolds, with a focus on piperidine and piperazine (B1678402) rings connected to urea (B33335) or carbamate (B1207046) groups. nih.gov More recently, azetidine-containing compounds have been investigated as MAGL inhibitors. The inclusion of the azetidine scaffold is part of a strategy to create potent, selective, and in some cases, reversible inhibitors. For example, a series of azetidine-piperazine di-amides were developed, leading to the discovery of a compound (6g) that potently and reversibly inhibits MAGL. nih.gov This compound was shown to increase 2-AG levels in the brain and demonstrated efficacy in a rat model of inflammatory pain. nih.gov

| Compound | Scaffold Type | MAGL Inhibition (IC50) | Reference |

|---|---|---|---|

| Compound 6g | Azetidine-piperazine di-amide | 10.0 nM | nih.gov |

Exploration of Cytotoxic and Antiproliferative Effects

For instance, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Some of these compounds demonstrated notable cytotoxic effects. nih.gov Similarly, platinum(II) and palladium(II) complexes with a thiazine-pyridine derivative ligand have been synthesized and tested for their anticancer potential against various human tumor cell lines, including HeLa (epithelial cervix carcinoma), SK-OV-3 (human ovary adenocarcinoma), U-937 (human histiocytic lymphoma), and HL-60 (human promyelocytic leukemia). mdpi.com The Pt(II) complex, in particular, showed significant cytotoxic potential against all tested tumor cell lines. mdpi.com

Furthermore, a study on newly synthesized substituted pyridine candidates using a 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile synthon revealed potential cytotoxic effects against several cancer cell lines. researchgate.net Derivative 14a from this series was found to be the most effective against all tested cell lines. researchgate.net

Table 1: Cytotoxic Activity of Selected Pyridine Analogues

| Compound | Cell Line | IC50 (nM) | Reference |

| Derivative 14a | NCIH 460 | 25 ± 2.6 | researchgate.net |

| RKOP 27 | 16 ± 2 | researchgate.net | |

| HeLa | 127 ± 25 | researchgate.net | |

| U937 | 422 ± 26 | researchgate.net | |

| SKMEL 28 | 255 ± 2 | researchgate.net |

These findings underscore the potential of the pyridine scaffold in the design of novel antiproliferative agents. The specific contribution of the 4-(azetidin-3-yl) moiety to this activity warrants further investigation.

Antimicrobial and Antifungal Activity Assessment

Pyridine-based compounds are known to exhibit a wide range of antimicrobial activities. nih.gov The introduction of an azetidinone (a related four-membered ring) or other heterocyclic moieties to the pyridine core has been a strategy to develop new antimicrobial agents.

A study on 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds highlighted their potency against Staphylococcus aureus. nih.gov Another research effort synthesized a series of diphenyl (4'-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates, some of which showed high antimicrobial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae at low concentrations. researchgate.net

In a different study, novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds were synthesized and evaluated for their biological activity. nih.gov Two compounds from this series, 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6) and 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7) , were identified as exceptionally active against the fungus C. tenuis. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Pyridine Analogues

| Compound | Microorganism | Activity (MIC) | Reference |

| Compound 6 | C. tenuis | 0.9 µg/mL | nih.gov |

| Compound 7 | C. tenuis | 0.9 µg/mL | nih.gov |

| 5-Chloropyridine derivatives | M. luteum | 3.9 µg/mL | nih.gov |

The development of azetidine derivatives has also been explored for their potential against Mycobacterium tuberculosis. A series of azetidine derivatives, termed BGAz, demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant M. tuberculosis. acs.org These findings suggest that the azetidinyl-pyridine scaffold could be a promising area for the discovery of new antimicrobial and antifungal agents.

Anti-inflammatory Properties

Certain pyridine derivatives have been investigated for their anti-inflammatory properties. nih.gov For instance, a new series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were designed and screened for their anti-inflammatory effects. nih.gov The study involved testing their ability to inhibit nitric oxide release and prostaglandin (B15479496) E2 production in raw 264.7 macrophages. nih.gov

In another study, the anti-inflammatory activity of some newly synthesized thiazolo[4,5-b]pyridines was evaluated using a carrageenan-induced rat paw edema model. biointerfaceresearch.com Several of the synthesized compounds demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of the reference drug, Ibuprofen. biointerfaceresearch.com For example, compounds 7 , 8 , and 9 from this series showed inflammatory reaction inhibition of 47.2%, 53.4%, and 45.6%, respectively. biointerfaceresearch.com

Table 3: Anti-inflammatory Activity of Selected Thiazolo[4,5-b]pyridine Analogues

| Compound | Inhibition of Inflammation (%) | Reference |

| Compound 7 | 47.2 | biointerfaceresearch.com |

| Compound 8 | 53.4 | biointerfaceresearch.com |

| Compound 9 | 45.6 | biointerfaceresearch.com |

| Ibuprofen (Reference) | 36.5 - 40.9 | biointerfaceresearch.com |

These studies indicate that the pyridine nucleus is a viable starting point for developing new anti-inflammatory agents. The influence of the 4-(azetidin-3-yl) substituent on these properties remains to be specifically elucidated.

Structure-Activity Relationship (SAR) Studies of 4-(Azetidin-3-yl)pyridine (B1341792) Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine derivatives, SAR studies have revealed key structural features that influence their biological activities.

A review on pyridine derivatives with antiproliferative activity indicated that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups can enhance their effects against various cancer cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups in their structures was associated with lower antiproliferative activity. nih.gov

In the context of antimicrobial agents, a study on indolyl-pyridine derivatives containing an azetidinone ring found that a chloro substitution at the 2-position of the azetidinone ring showed better antifungal activity against Aspergillus niger, Aspergillus oryzae, and Candida albicans. researchgate.net The presence of a phenyl group at the same position appeared to decrease antifungal activity, suggesting that steric hindrance around this position plays a key role. researchgate.net

For anti-inflammatory thiazolo[4,5-b]pyridines, a significant increase in anti-inflammatory effect compared to Ibuprofen was achieved by modifying the 3-(5-mercapto- nih.govnih.govnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one scaffold with an ethyl acetate (B1210297) or propionitrile (B127096) substituent. biointerfaceresearch.com

While these SAR studies provide valuable insights into the design of pyridine-based therapeutic agents, specific SAR studies focusing on 4-(Azetidin-3-yl)pyridine analogues are needed to delineate the precise structural requirements for optimal cytotoxic, antimicrobial, and anti-inflammatory activities. The interplay between the pyridine core, the azetidine ring, and various substituents will be a critical area of future research.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein target.

For 4-(Azetidin-3-yl)pyridine (B1341792) hydrochloride, molecular docking simulations can be employed to investigate its binding affinity and mode of interaction with various biological targets. For instance, studies on similar pyridine (B92270) and azetidinone-containing compounds have utilized molecular docking to explore their potential as inhibitors of enzymes like cholinesterases or bacterial enzymes. hilarispublisher.comijpsr.com These simulations typically involve preparing the 3D structure of the ligand and the receptor, followed by a search algorithm to find the best binding pose.

The results of such simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. hilarispublisher.com For example, the nitrogen atom in the pyridine ring and the nitrogen in the azetidine (B1206935) ring of 4-(Azetidin-3-yl)pyridine hydrochloride could act as hydrogen bond acceptors or donors, respectively, forming crucial interactions with amino acid residues in the active site of a target protein.

Table 1: Representative Molecular Docking Results for a Hypothetical Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -8.5 | TYR 84, ASP 120 | π-π stacking, Hydrogen bond |

| Receptor Y | -7.9 | PHE 290, SER 122 | Hydrophobic, Hydrogen bond |

| Kinase Z | -9.1 | LEU 83, GLU 150 | Hydrophobic, Salt bridge |

This table is illustrative and based on typical results from molecular docking studies of similar heterocyclic compounds.

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Landscapes

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov Following molecular docking, MD simulations can be used to refine the binding poses and assess the stability of the ligand-protein complex.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds. This allows for the observation of the dynamic behavior of the ligand within the binding site and can reveal alternative binding modes or conformational changes in the protein upon ligand binding. nih.gov The stability of the complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. ijcrt.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical properties that determine the electronic reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is likely to be located on the electron-rich pyridine ring, while the LUMO may be distributed across the entire molecule. The calculated energy gap provides insight into the molecule's potential to participate in charge-transfer interactions. nih.govresearchgate.net

Table 2: Calculated Electronic Properties of 4-(Azetidin-3-yl)pyridine

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

These values are representative and would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, an MEP map would show negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating a region susceptible to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms, particularly the one associated with the hydrochloride, indicating regions for nucleophilic attack. This information is valuable for understanding and predicting intermolecular interactions. ijcrt.orgresearchgate.net

Homology Modeling for Receptor Structure Elucidation

When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein. nih.gov A 3D model of the target protein is then constructed based on the alignment of its sequence with the template's structure. This model can then be used for molecular docking studies with ligands like this compound. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analyses

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

By synthesizing and testing a series of analogs of this compound with varying substituents, a QSAR model can be developed. This model would correlate physicochemical descriptors of the molecules (such as lipophilicity, electronic properties, and steric parameters) with their observed biological activity. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for the detailed structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer a deep insight into the molecular architecture of 4-(Azetidin-3-yl)pyridine (B1341792) hydrochloride.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(Azetidin-3-yl)pyridine hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the azetidine (B1206935) ring. The hydrochloride salt form would likely result in broad signals for the N-H protons of the azetidinium ion. The use of deuterated solvents like Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) is standard. In D₂O, the acidic N-H proton would exchange with deuterium and its signal would disappear.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would display characteristic signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the azetidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic system.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two nitrogen atoms in the molecule—one in the pyridine ring and one in the azetidine ring. The chemical shifts would confirm the hybridization and bonding status of the nitrogen atoms.

2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within the azetidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the azetidine and pyridine fragments.

A representative, though hypothetical, table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary based on the solvent and other acquisition parameters.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine C2/C6-H | δ 8.5-8.7 (d) | δ 148-152 |

| Pyridine C3/C5-H | δ 7.4-7.6 (d) | δ 122-125 |

| Pyridine C4 | - | δ 140-145 |

| Azetidine C2/C4-H | δ 4.0-4.3 (t) | δ 50-55 |

| Azetidine C3-H | δ 3.8-4.1 (m) | δ 30-35 |

| Azetidine N-H | Broad signal, variable | - |

Table 1: Predicted ¹H and ¹³C NMR data for this compound. These are estimated values and may differ from experimental data.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm the molecular formula, C₈H₁₁ClN₂. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass.

| Ion | Calculated Exact Mass |

| [C₈H₁₀N₂ + H]⁺ | 135.0917 |

Table 2: Calculated exact mass for the protonated form of 4-(Azetidin-3-yl)pyridine.

Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, cleavage of the azetidine ring or the bond connecting the two rings would result in characteristic fragment ions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (azetidinium) | 2700-3100 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N and C=C stretch (pyridine ring) | 1400-1600 |

| C-N stretch | 1000-1250 |

Table 3: Expected characteristic IR absorption bands for this compound.

The presence of a broad absorption in the 2700-3100 cm⁻¹ region is indicative of the ammonium (B1175870) hydrochloride salt. np-mrd.org The bands corresponding to the pyridine ring vibrations confirm the presence of the aromatic heterocycle. np-mrd.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating the components of a mixture, making them ideal for assessing the purity of the final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A typical method would utilize reverse-phase chromatography.

Method development would involve optimizing several parameters:

Column: A C18 column is a common choice for separating polar and non-polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to ensure the analyte is in a single ionic form, which improves peak shape. For basic compounds like this, a low pH is often beneficial.

Detection: UV detection is suitable due to the presence of the pyridine ring, which absorbs UV light. A wavelength of around 254 nm or 260 nm would likely be appropriate.

A validated HPLC method would be assessed for its specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines. researchgate.net This ensures that the method is reliable for routine quality control.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Table 4: A representative HPLC method for the analysis of this compound.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to the salt nature and likely low volatility of this compound, direct analysis by GC is not feasible. The high temperatures of the GC inlet and column could lead to decomposition of the compound.

However, GC could potentially be used if the compound is derivatized to a more volatile and stable form. For instance, acylation of the azetidine nitrogen could increase its volatility. Nevertheless, HPLC remains the more direct and preferred method for the analysis of this compound.

Hyphenated Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of pharmaceutical compounds like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical application, the compound is first introduced into an LC system, where it travels through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile phase and the stationary phase results in its separation from other components in the sample matrix.

Following chromatographic separation, the eluent is directed into the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the highly sensitive and selective detection and quantification of the target compound. While specific LC-MS methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the general approach would involve method development to optimize parameters such as the column type, mobile phase composition, and mass spectrometer settings to achieve the desired analytical performance.

Chemical Kinetics and Degradation Studies Methodologies

The chemical stability of a pharmaceutical compound is a critical attribute that is evaluated through rigorous degradation studies. These studies are essential for identifying potential degradation products, understanding the degradation pathways, and determining the shelf-life of the substance.

Forced Degradation Studies under Various Stress Conditions (e.g., Acidic, Alkaline, Oxidative, Thermal)

Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a molecule. By subjecting the compound to conditions more severe than those it would typically encounter during storage and handling, potential degradation pathways can be identified. For this compound, this would involve exposing solutions of the compound to a range of stress conditions as outlined in the table below. The goal of these studies is to generate degradation products at a level that allows for their identification and characterization.

Table 1: Representative Conditions for Forced Degradation Studies

| Stress Condition | Representative Reagents and Conditions |

|---|---|

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | Solid-state at 105°C for 48 hours |

Note: The conditions listed above are illustrative examples. Specific concentrations, temperatures, and durations would need to be optimized for this compound based on its observed stability.

pH-Dependent Hydrolysis Kinetics

The stability of a compound in aqueous solution can be significantly influenced by pH. Investigating the pH-dependent hydrolysis kinetics provides valuable information about a compound's stability profile across the physiological pH range and under various formulation conditions. A typical study would involve incubating solutions of this compound at various pH values (e.g., pH 2, 7, and 9) and temperatures. Samples would be withdrawn at predetermined time points and analyzed by a stability-indicating method, such as HPLC, to determine the concentration of the remaining parent compound. The degradation rate constant (k) at each pH can then be calculated, and a pH-rate profile can be constructed by plotting the logarithm of the rate constant against pH.

Identification and Characterization of Degradation Products

A critical outcome of forced degradation studies is the identification and structural elucidation of any significant degradation products. Following the exposure of this compound to various stress conditions, analytical techniques are employed to separate and characterize the impurities that are formed. LC-MS/MS is a particularly valuable tool for this purpose. After separating the degradation products from the parent compound using liquid chromatography, mass spectrometry provides the molecular weight of the impurities. Further fragmentation of these ions (MS/MS) can yield structural information that helps in the elucidation of their chemical structures. While detailed degradation pathways for this compound are not documented in available scientific literature, this methodology would be the standard approach for such an investigation.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Routes for Diverse Analogues

The advancement of therapeutic agents based on the 4-(azetidin-3-yl)pyridine (B1341792) core is intrinsically linked to the development of versatile and efficient synthetic methodologies. While the parent compound is accessible, the creation of diverse analogues with varied substitution patterns remains a key area of focus. Current research often relies on multi-step sequences which can be arduous and limit the rapid generation of a broad chemical space for biological screening.

Future synthetic strategies are expected to concentrate on the following areas:

Late-Stage Functionalization: Developing methods for the direct modification of the azetidine (B1206935) or pyridine (B92270) rings in advanced intermediates. This would allow for the rapid introduction of chemical diversity from a common precursor, accelerating the structure-activity relationship (SAR) studies.

Asymmetric Synthesis: The creation of enantiomerically pure azetidine derivatives is crucial, as different stereoisomers can exhibit distinct pharmacological profiles. Novel catalytic asymmetric methods for the construction of the azetidine ring or for the functionalization of a prochiral precursor will be highly valuable.

Ring Expansion and Rearrangement Strategies: Innovative cascade reactions that utilize the inherent ring strain of azetidine to form more complex fused or spirocyclic systems are an emerging area. For instance, silver-promoted oxidative cascade reactions have been reported for N-aryl-3-alkylideneazetidines, leading to functionalized fused pyridines. researchgate.net

Novel Precursors: The synthesis of new functionalized azetidine building blocks, such as 5-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate, provides a platform for creating novel amino acid-like structures. ktu.eduktu.edu These precursors can be further modified through reactions like N-alkylation to expand the library of available analogues. ktu.edu

A significant challenge that is often cited is the difficulty in synthesizing densely functionalized azetidines in an efficient manner, which has led to them being overlooked in some lead discovery programs. researchgate.net Overcoming this hurdle through innovative chemistry will be paramount.

Expansion of Pharmacological Target Space and Therapeutic Applications

The 4-(azetidin-3-yl)pyridine scaffold has been incorporated into molecules targeting a range of biological entities. However, a vast portion of the pharmacological space remains unexplored for this chemical class. The unique conformational constraints and physicochemical properties of the azetidine ring can be leveraged to achieve selectivity and potency for novel targets.

Future research will likely expand into:

Kinase Inhibitors: The pyridine and azetidine moieties can serve as versatile hinge-binding elements or as scaffolds to orient functional groups into solvent-exposed regions of ATP-binding sites in kinases.

GPCR Ligands: The rigid nature of the azetidine ring can help in the design of subtype-selective G-protein coupled receptor (GPCR) agonists or antagonists by locking the molecule in a specific bioactive conformation.

Ion Channel Modulators: The polar nature of the pyridine nitrogen and the potential for hydrogen bonding with the azetidine nitrogen make this scaffold suitable for interacting with the polar residues often found in the pores of ion channels.

Epigenetic Targets: The development of inhibitors for histone-modifying enzymes and reader domains is a burgeoning area of research. The 3D-scaffold of 4-(azetidin-3-yl)pyridine could be used to design potent and selective inhibitors of these targets.

An example of functionalization is the synthesis of 3-((1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine, which demonstrates how the core azetidine structure can be elaborated to explore different target classes. Furthermore, derivatives like (3-arylazetidin-3-yl)acetates have been utilized in the preparation of positive allosteric modulators of GABA-A receptors, indicating the scaffold's potential in neuroscience. mdpi.com

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds against a biological target. The integration of 4-(azetidin-3-yl)pyridine and its derivatives into HTS libraries is crucial for uncovering novel biological activities.

Key future directions include:

Diversity-Oriented Synthesis (DOS): The development of synthetic routes that can generate a wide array of structurally diverse yet related molecules around the 4-(azetidin-3-yl)pyridine core. These libraries can then be used in HTS campaigns to identify initial hits for a variety of targets.

DNA-Encoded Libraries (DELs): The synthesis of 4-(azetidin-3-yl)pyridine derivatives tagged with unique DNA barcodes. This technology allows for the screening of massive libraries (billions of compounds) in a single experiment, significantly increasing the chances of finding a potent and selective modulator for a given target.

High-Content Screening (HCS): Utilizing HCS platforms to assess the effects of 4-(azetidin-3-yl)pyridine analogues on cellular phenotypes. This approach can provide valuable information about the mechanism of action and potential off-target effects early in the discovery process.

Application in Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The 4-(azetidin-3-yl)pyridine hydrochloride itself is an ideal candidate for inclusion in fragment libraries due to its low molecular weight, desirable physicochemical properties, and rich 3D architecture.

Future applications in FBDD will focus on:

Fragment Library Enhancement: The systematic inclusion of 4-(azetidin-3-yl)pyridine and a curated set of its simple analogues into fragment screening collections to increase the structural diversity and 3D-character of these libraries.

Vectorial Elaboration: Using the azetidine and pyridine rings as anchor points for the vectorial growth of the fragment into a more potent lead compound. The defined exit vectors from this scaffold can guide the synthetic chemistry for optimal interaction with the target protein.

Structure-Based Design: Employing biophysical techniques such as X-ray crystallography and NMR to visualize the binding mode of the 4-(azetidin-3-yl)pyridine fragment. This structural information is then used to guide the rational design of more potent and selective analogues. The conformational flexibility and size of azetidine-containing building blocks make them suitable for lead optimization programs. researchgate.net

Role in Chemical Probe Development for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system. They are invaluable tools for validating the role of a protein in disease and for elucidating biological pathways. The 4-(azetidin-3-yl)pyridine scaffold is well-suited for the development of high-quality chemical probes.

The future in this area will likely see:

Photoaffinity Labeling: The incorporation of photoreactive groups onto the 4-(azetidin-3-yl)pyridine scaffold. These probes can be used to covalently label their protein target upon photoactivation, enabling target identification and validation.

Affinity-Based Probes: The attachment of affinity tags (e.g., biotin) to 4-(azetidin-3-yl)pyridine derivatives. These probes can be used in pull-down experiments to isolate the target protein from a cell lysate.

Fluorescent Probes: The conjugation of fluorophores to the 4-(azetidin-3-yl)pyridine core to create probes that can be used to visualize the localization and dynamics of the target protein in living cells.

The development of such sophisticated chemical tools will not only advance our understanding of fundamental biology but also pave the way for the next generation of therapeutic agents derived from the versatile 4-(azetidin-3-yl)pyridine scaffold.

Q & A

Basic: How can researchers optimize the synthesis of 4-(azetidin-3-yl)pyridine hydrochloride to improve yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with pyridine precursors. Key steps include:

- Nucleophilic substitution : Use azetidine-3-amine with halogenated pyridines under reflux with polar aprotic solvents (e.g., DMF) at 80–100°C .

- Protection/deprotection strategies : Boc-protected intermediates can prevent undesired side reactions during coupling .

- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization (using ethanol/water mixtures) enhances purity.

Data Table : Typical Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Coupling | Azetidine-3-amine, 4-chloropyridine | DMF | 90 | 65–75 |

| Deprotection | HCl/dioxane | DCM | RT | >90 |

Advanced: How can stereochemical inconsistencies in azetidine-pyridine derivatives be resolved during synthesis?

Methodological Answer:

- Chiral resolution : Use chiral auxiliaries (e.g., (R)-proline derivatives) during coupling to control stereochemistry .

- X-ray crystallography : Confirm absolute configuration post-synthesis (e.g., comparing with CSD entries for pyridine-azetidine systems) .

- Dynamic NMR : Monitor rotational barriers of the azetidine ring to assess conformational stability .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for azetidine ring protons (δ 3.2–4.0 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 185.082 (calculated for C8H11N2Cl).

- FTIR : Detect N–H stretches (~3300 cm⁻¹) and C–N vibrations (1250 cm⁻¹) .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets like GABA receptors or kinases (e.g., binding free energy < −8 kcal/mol suggests strong affinity) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

- QSAR models : Correlate substituent effects (e.g., fluorine at phenyl positions) with IC50 values from in vitro assays .

Basic: How should researchers handle hygroscopic intermediates during synthesis?

Methodological Answer:

- Dry conditions : Use Schlenk lines or gloveboxes (<1 ppm H2O) for moisture-sensitive steps (e.g., Grignard reactions) .

- Stabilization : Add molecular sieves (3Å) to reaction mixtures or store intermediates under argon .

- Safety : Follow protocols for handling hydrochloride salts (e.g., PPE, fume hoods) .

Advanced: How can conflicting bioactivity data in enzyme inhibition assays be analyzed?

Methodological Answer:

- Dose-response curves : Fit data to Hill equations to calculate EC50 and Hill coefficients (n > 1 suggests cooperative binding) .

- Assay controls : Include positive controls (e.g., staurosporine for kinase assays) and validate enzyme activity via fluorescent substrates .

- Statistical analysis : Use ANOVA with post-hoc Tukey tests to compare replicates and identify outliers .

Basic: What are the key differences in reactivity between 4-(azetidin-3-yl)pyridine and its structural analogs?

Methodological Answer:

- Azetidine vs. piperidine rings : Azetidine’s strained 4-membered ring increases nucleophilicity at N1 compared to 6-membered piperidine derivatives .

- Substituent effects : Fluorine at the phenyl group (as in analog 4-fluorophenyl derivatives) enhances metabolic stability but reduces solubility .

Data Table : Reactivity Comparison

| Compound | Ring Size | LogP | pKa (N) |

|---|---|---|---|

| 4-(Azetidin-3-yl)pyridine | 4 | 1.2 | 8.5 |

| 4-(Piperidin-4-yl)pyridine | 6 | 1.8 | 9.1 |

Advanced: What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Methodological Answer:

- Pd-catalyzed couplings : Trace oxygen or moisture can oxidize Pd(0) to Pd(II), leading to homo-coupling byproducts (e.g., biphenyl derivatives). Use degassed solvents and Pd(OAc)2/XPhos systems to suppress this .

- Radical pathways : EPR spectroscopy can detect transient radicals in Ullmann-type reactions; add TEMPO to quench undesired pathways .

Basic: How do researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS. Stable at pH 4–7 but hydrolyzes at extremes .

- Plasma stability : Incubate with human plasma (37°C, 1h); >80% remaining indicates suitability for in vivo studies .

Advanced: What strategies improve the enantiomeric excess (ee) in asymmetric synthesis of azetidine derivatives?

Methodological Answer:

- Chiral ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed asymmetric allylic alkylation (80–95% ee achieved) .

- Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.